molecular formula C19H26N2O B046128 2-(4-Nonylphenyl)pyrimidin-5-OL CAS No. 119259-53-9

2-(4-Nonylphenyl)pyrimidin-5-OL

Cat. No. B046128
M. Wt: 298.4 g/mol
InChI Key: ABXHJYYXMRWRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nonylphenyl)pyrimidin-5-OL, also known as NP-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on this compound.

Mechanism Of Action

The mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL is complex and involves multiple pathways. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability. These effects are thought to be mediated by the interaction of 2-(4-Nonylphenyl)pyrimidin-5-OL with specific binding sites on these proteins.

Biochemical And Physiological Effects

2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA-A receptors and ion channels, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(4-Nonylphenyl)pyrimidin-5-OL in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, the well-established synthesis method for 2-(4-Nonylphenyl)pyrimidin-5-OL makes it readily available for use in experiments. However, one of the limitations of using 2-(4-Nonylphenyl)pyrimidin-5-OL is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(4-Nonylphenyl)pyrimidin-5-OL. One area of interest is the development of more selective compounds that target specific binding sites on GABA-A receptors. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL and its effects on other neurotransmitter systems. Finally, the potential therapeutic applications of 2-(4-Nonylphenyl)pyrimidin-5-OL in the treatment of neurological disorders should be explored further.

Synthesis Methods

The synthesis of 2-(4-Nonylphenyl)pyrimidin-5-OL involves the reaction of 4-nonylphenol with cyanoacetic acid and ammonium acetate. The reaction is carried out in the presence of a catalyst and the resulting product is purified by recrystallization. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

2-(4-Nonylphenyl)pyrimidin-5-OL has been studied extensively for its potential use in scientific research. One of the most promising applications of 2-(4-Nonylphenyl)pyrimidin-5-OL is in the field of neuroscience. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a high affinity for the GABA-A receptor, which is a key target for many drugs used to treat neurological disorders such as anxiety and epilepsy. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.

properties

CAS RN

119259-53-9

Product Name

2-(4-Nonylphenyl)pyrimidin-5-OL

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-nonylphenyl)pyrimidin-5-ol

InChI

InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3

InChI Key

ABXHJYYXMRWRSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

synonyms

5-Hydroxy-2-(4-nonylphenyl)-pyrimidine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.